molecular formula C7H12O3 B15245213 methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate

methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate

Cat. No.: B15245213
M. Wt: 144.17 g/mol
InChI Key: GIEUTJKEZCVILV-PHDIDXHHSA-N
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Description

Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate: is an organic compound with the molecular formula C7H12O3 . It is a cyclopropane derivative, characterized by the presence of a hydroxymethyl group and an acetate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method involves the reaction of cyclopropane derivatives with formaldehyde to introduce the hydroxymethyl group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its reactivity and structural features make it a useful tool for probing enzyme mechanisms and metabolic pathways .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate is unique due to the presence of both the hydroxymethyl and acetate groups on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]acetate

InChI

InChI=1S/C7H12O3/c1-10-7(9)3-5-2-6(5)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

GIEUTJKEZCVILV-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)C[C@H]1C[C@@H]1CO

Canonical SMILES

COC(=O)CC1CC1CO

Origin of Product

United States

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